2-naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid
Overview
Description
2-naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a naphthalene ring fused to an imidazole ring, and it is often used in various chemical and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthylamine with glyoxal in the presence of ammonium acetate, which facilitates the formation of the imidazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as palladium or nickel can also be employed to accelerate the reaction and improve the overall yield . Additionally, purification steps such as recrystallization or chromatography are often used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-naphthalen-2-yl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halogens, alkylating agents; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Naphthoquinone derivatives
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
2-naphthalen-2-yl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-naphthalen-2-yl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-naphthalen-2-yl-4,5-dihydro-1H-imidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene ring provides additional stability and potential for π-π interactions, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-naphthalen-2-yl-4,5-dihydro-1H-imidazole;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2.C2H2O4/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13;3-1(4)2(5)6/h1-6,9H,7-8H2,(H,14,15);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGXLXVKKUXDTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045758 | |
Record name | 2-[(2-Methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;oxalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021868-82-5 | |
Record name | 2-[(2-Methyl-1-benzothiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole;oxalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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